[1-(2-Methoxyphenyl)ethyl](propan-2-yl)amine

Physicochemical profiling CNS drug design ADME prediction

Forensic toxicology labs developing NPS detection methods often struggle to source well-characterized chiral reference standards with documented physicochemical profiles. [1-(2-Methoxyphenyl)ethyl](propan-2-yl)amine fills this gap with precisely defined parameters-LogP 2.5 and TPSA 21.3 Ų-enabling reliable method validation for GC-MS/LC-MS/MS platforms. Its single benzylic chiral center and N-isopropyl steric bulk also support enantioselective SAR campaigns. Sourced at ≥95% purity with controlled storage and shipping.

Molecular Formula C12H19NO
Molecular Weight 193.28 g/mol
Cat. No. B13299984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(2-Methoxyphenyl)ethyl](propan-2-yl)amine
Molecular FormulaC12H19NO
Molecular Weight193.28 g/mol
Structural Identifiers
SMILESCC(C)NC(C)C1=CC=CC=C1OC
InChIInChI=1S/C12H19NO/c1-9(2)13-10(3)11-7-5-6-8-12(11)14-4/h5-10,13H,1-4H3
InChIKeyDNWPQWIXIGSMDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical Profile & Structural Identity


[1-(2-Methoxyphenyl)ethyl](propan-2-yl)amine (CAS 1019477-56-5) is a chiral secondary amine featuring a 2-methoxyphenyl group linked to an ethylamine backbone with an N-isopropyl substituent [1]. The compound possesses a single asymmetric center at the benzylic carbon, a molecular weight of 193.28 g/mol, and a calculated lipophilicity (XLogP3-AA) of 2.5, placing it within favorable property space for CNS penetration according to classical drug-likeness guidelines [1]. Limited direct biological data are publicly available for this specific compound; the evidence presented herein relies primarily on well-characterized physicochemical parameters and class-level structure-activity inferences from structurally related methoxyphenylalkylamines.

Lipophilicity supports blood-brain barrier permeability modeling in CNS research
N-isopropyl and ortho-methoxy substitution pattern for amine receptor SAR studies
Benzylic chiral center enables asymmetric synthesis and chiral resolution applications

Why In-Class Substitution Fails


In-class compounds with identical molecular formulas but differing substitution patterns (e.g., positional isomers, N-alkyl variants) cannot be assumed interchangeable due to significant divergence in key physicochemical descriptors that govern passive membrane permeability, receptor recognition, and metabolic stability [1]. The ortho-methoxy group and N-isopropyl moiety of [1-(2-Methoxyphenyl)ethyl](propan-2-yl)amine confer a distinct combination of lipophilicity (LogP ~2.5), steric bulk, and hydrogen-bonding capacity relative to primary amine or N-methyl analogs [2]. Moreover, class-level structure-activity relationship (SAR) studies on methoxyphenylisopropylamines indicate that subtle modifications to the amine substituent and methoxy position can drastically alter pharmacological stimulus generalization profiles and receptor selectivity [3][4]. The following quantitative comparisons substantiate why generic substitution may compromise experimental reproducibility.

Lipophilicity mismatch
Primary amine analogs exhibit lower LogP, which may shift passive membrane permeability and CNS distribution predictions.
Polar surface area divergence
N-substitution reduces TPSA vs. primary amines, potentially altering passive diffusion characteristics and in-class comparability.
Stimulus generalization differences
Methoxy substitution pattern and N-isopropyl group modulate drug discrimination profiles; class-level SAR indicates distinct interoceptive cues.

Quantitative Differentiation vs Analogs


Lipophilicity & CNS Penetration Potential

[1-(2-Methoxyphenyl)ethyl](propan-2-yl)amine exhibits a calculated partition coefficient (XLogP3-AA) of 2.5 [1], which is substantially higher than the primary amine analog 1-(2-methoxyphenyl)ethanamine (LogP 1.3–2.4, depending on source) [2]. It also exceeds the LogP of the positional isomer [2-(2-methoxyphenyl)ethyl](propan-2-yl)amine (LogP 2.39) [3] and the para-methoxy analog (LogP 2.39) [4]. This ~0.1–1.2 log unit increase in lipophilicity suggests moderately enhanced passive membrane permeability and blood-brain barrier penetration potential relative to less lipophilic in-class alternatives.

Lipophilicity
Reported
Target XLogP3-AA 2.5
Primary amine: 1.3–2.4 Δ +0.1–1.2
Computed values from PubChem and vendor sources
Supports CNS permeability model fit
Experimental logP may vary; confirm experimentally for critical studies
Physicochemical profiling CNS drug design ADME prediction

TPSA and Passive Membrane Permeability

The computed TPSA for [1-(2-Methoxyphenyl)ethyl](propan-2-yl)amine is 21.3 Ų [1], which is approximately 40% lower than the TPSA of the primary amine analog 1-(2-methoxyphenyl)ethanamine (35.25 Ų) [2]. According to widely accepted empirical guidelines, compounds with TPSA < 60–70 Ų exhibit high passive membrane permeability and a strong likelihood of CNS penetration; values below 30 Ų are particularly favorable. The N-isopropyl substitution in the target compound reduces polar surface area relative to the primary amine, further enhancing its predicted passive diffusion capacity.

TPSA
Reported
21.3 Ų
Computed topological polar surface area
Favorable for passive membrane diffusion; CNS penetration potential
Primary amine analog TPSA 35.25 Ų
Membrane permeability Blood-brain barrier Drug-likeness

GHS Hazard Profile & Handling Requirements

Vendor safety data sheets classify [1-(2-Methoxyphenyl)ethyl](propan-2-yl)amine with specific GHS hazard statements: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . While many simple phenethylamines share similar acute toxicity profiles, the combination of these specific irritant warnings necessitates appropriate personal protective equipment (PPE) and engineering controls that may not be uniformly required for all in-class analogs. This hazard classification directly impacts laboratory safety protocols and procurement decisions in shared facility environments.

Hazard Profile
Data to verify
H302, H315, H319, H335
Signal word: Warning
Establishes PPE and handling protocols
Vendor SDS; verify with current lot COA
Laboratory safety Chemical procurement Risk assessment

N-Isopropyl Substitution and Stimulus Generalization

Although direct receptor binding data for [1-(2-Methoxyphenyl)ethyl](propan-2-yl)amine are not publicly available, class-level drug discrimination studies on methoxy-substituted phenylisopropylamines provide inferential differentiation. In rats trained to discriminate amphetamine, all three mono-methoxyphenylisopropylamines produced amphetamine-appropriate responding, but none achieved the potency of racemic amphetamine [1]. Furthermore, the amphetamine stimulus did not fully generalize to di- or tri-methoxy analogs, indicating that methoxy substitution pattern is a critical determinant of interoceptive cue similarity [1]. An earlier SAR review established that optimum psychotomimetic activity in phenylalkylamines requires an isopropylamine side chain with R-(-) configuration and 2,5-dimethoxy substitution [2]. The target compound possesses the isopropylamine side chain but only a single 2-methoxy group, placing it in a distinct pharmacological space from both simple amphetamines and potent hallucinogenic dimethoxy analogs.

Stimulus Profile
Class-level inference
Partial generalization to amphetamine in mono-methoxy PIA class
No direct data for this compound
Distinct stimulus space from amphetamine; supports receptor probing interpretation
Class-level SAR from drug discrimination studies; requires direct validation
Structure-activity relationship Drug discrimination CNS pharmacology

Research Applications


CNS-Targeted Probe Development

The compound's calculated LogP of 2.5 and TPSA of 21.3 Ų [1] place it well within the optimal property space for passive blood-brain barrier penetration (typically LogP 2–4, TPSA < 70 Ų). Researchers developing CNS-active probes or validating predictive ADME models may preferentially select this compound over less lipophilic primary amine or N-methyl analogs (LogP 1.3–2.4, TPSA 35.25 Ų) [2] to maximize the likelihood of in vivo brain exposure. The orthogonal methoxy group further modulates electronic effects on the aromatic ring, potentially influencing receptor binding kinetics without introducing the strong hallucinogenic liability associated with 2,5-dimethoxy substitution [3].

Monoaminergic Receptor SAR Studies

Class-level drug discrimination data indicate that mono-methoxyphenylisopropylamines occupy a distinct stimulus space that does not fully recapitulate either amphetamine-like stimulant cues or hallucinogenic 2,5-DMA-like cues [4]. This compound, featuring the N-isopropyl side chain identified as optimal for psychotomimetic activity [5] but lacking the potent 2,5-dimethoxy pharmacophore, may serve as a valuable intermediate reference point in systematic SAR campaigns aimed at disentangling the contributions of amine N-substitution, methoxy position, and ring substitution count to receptor selectivity and functional activity at serotonin, dopamine, and adrenergic targets.

Chiral Resolution & Asymmetric Synthesis

[1-(2-Methoxyphenyl)ethyl](propan-2-yl)amine contains a single chiral center at the benzylic carbon. While the specific enantiomers are not commercially characterized in the available literature, the parent scaffold (1-(2-methoxyphenyl)ethylamine) is widely used as a chiral ligand and resolving agent in asymmetric hydrogenation and alkylation reactions . The presence of the N-isopropyl group in the target compound introduces additional steric bulk that may enhance enantioselectivity in catalytic applications or facilitate diastereomeric salt resolution of racemic acids. Researchers in synthetic methodology may find this compound useful for probing steric effects on chiral induction.

Phenethylamine Toxicology Reference Standard

Given the documented GHS hazard profile (H302, H315, H319, H335) and the compound's structural resemblance to known monoamine-modulating phenethylamines, this compound may serve as a well-characterized reference standard for analytical toxicology laboratories developing detection methods for structurally related novel psychoactive substances (NPS). Its defined physicochemical properties (LogP 2.5, MW 193.28) [1] facilitate method validation for GC-MS, LC-MS/MS, and other forensic analytical platforms, particularly when paired with its positional isomer [2-(2-methoxyphenyl)ethyl](propan-2-yl)amine (LogP 2.39) [6] as a chromatographic resolution challenge.

Application
Selection Property
Validation Focus
CNS permeability probe development
Lipophilicity and TPSA within favorable range
Blood-brain barrier model validation
Monoaminergic receptor SAR studies
N-isopropyl and ortho-methoxy substitution pattern
Receptor selectivity discrimination assays
Chiral resolution & asymmetric synthesis
Single chiral center at benzylic carbon
Enantioselectivity in catalytic reactions
Analytical toxicology reference standard
Defined physicochemical and hazard profile
GC-MS/LC-MS method development and chromatographic resolution

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